2,5-Dichloro-4-nitrothiophene-3-sulfonyl chloride
Overview
Description
2,5-Dichloro-4-nitrothiophene-3-sulfonyl chloride is a chemical compound with the molecular formula C4Cl3NO4S2 . It is also known by other names such as 3-(Chlorosulphonyl)-2,5-dichloro-4-nitrothiophene .
Molecular Structure Analysis
The molecular structure of 2,5-Dichloro-4-nitrothiophene-3-sulfonyl chloride consists of a thiophene ring which is a five-membered ring with four carbon atoms and one sulfur atom. The ring is substituted with two chlorine atoms, a nitro group, and a sulfonyl chloride group .Scientific Research Applications
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Scientific Field : Medicinal Chemistry
- Application Summary : Thiophene-based analogs are a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
- Methods of Application : The synthesis of thiophene derivatives often involves heterocyclization of various substrates .
- Results or Outcomes : Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
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Scientific Field : Industrial Chemistry and Material Science
- Application Summary : Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
- Methods of Application : The specific methods of application can vary widely depending on the specific use case and the type of thiophene derivative being used .
- Results or Outcomes : The use of thiophene derivatives as corrosion inhibitors can help to protect metals and other materials from degradation .
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Scientific Field : Organic Electronics
- Application Summary : Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
- Methods of Application : Thiophene derivatives are often used as building blocks in the synthesis of organic electronic materials .
- Results or Outcomes : The use of thiophene derivatives in organic electronics has led to the development of more efficient and flexible electronic devices .
Safety And Hazards
properties
IUPAC Name |
2,5-dichloro-4-nitrothiophene-3-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl3NO4S2/c5-3-1(8(9)10)2(4(6)13-3)14(7,11)12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKORQLAKLUIWLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(SC(=C1S(=O)(=O)Cl)Cl)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl3NO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380413 | |
Record name | 2,5-dichloro-4-nitrothiophene-3-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichloro-4-nitrothiophene-3-sulfonyl chloride | |
CAS RN |
59768-12-6 | |
Record name | 2,5-dichloro-4-nitrothiophene-3-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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